Kidamycin

Description

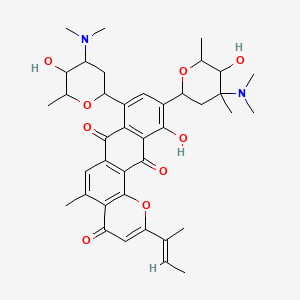

Structure

3D Structure

Properties

CAS No. |

11072-82-5 |

|---|---|

Molecular Formula |

C39H48N2O9 |

Molecular Weight |

688.8 g/mol |

IUPAC Name |

2-[(E)-but-2-en-2-yl]-10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione |

InChI |

InChI=1S/C39H48N2O9/c1-11-17(2)26-15-25(42)29-18(3)12-23-31(37(29)50-26)36(46)32-30(35(23)45)21(27-14-24(40(7)8)33(43)19(4)48-27)13-22(34(32)44)28-16-39(6,41(9)10)38(47)20(5)49-28/h11-13,15,19-20,24,27-28,33,38,43-44,47H,14,16H2,1-10H3/b17-11+/t19-,20+,24-,27-,28-,33-,38-,39+/m1/s1 |

InChI Key |

MFTJRTUKCOVIMD-DKUBSEJESA-N |

Isomeric SMILES |

C/C=C(\C)/C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4C5CC(C(C(O5)C)O)N(C)C)C6CC(C(C(O6)C)O)(C)N(C)C)O |

Canonical SMILES |

CC=C(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4C5CC(C(C(O5)C)O)N(C)C)C6CC(C(C(O6)C)O)(C)N(C)C)O |

Appearance |

Solid powder |

Other CAS No. |

11072-82-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

isokidamycin kidamycin |

Origin of Product |

United States |

Foundational & Exploratory

The Origin and Biosynthesis of Kidamycin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kidamycin is a potent antitumor antibiotic belonging to the pluramycin family, a class of natural products characterized by a di-C-glycosylated angucycline core. First isolated from a soil-dwelling bacterium, its complex structure and significant biological activity have garnered interest in the scientific community. This document provides a detailed exploration of the origins of this compound, focusing on its producing organism and the intricate biosynthetic pathway responsible for its formation. We present a summary of key quantitative data, detailed experimental protocols for its study, and a visualization of its biosynthetic pathway to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and oncology drug development.

Discovery and Producing Organism

This compound was first isolated from a strain of Streptomyces bacteria, a genus renowned for its prolific production of clinically useful antibiotics and other bioactive compounds[1][2]. The specific producing strain identified in recent and detailed biosynthetic studies is Streptomyces sp. W2061[3][4][5]. Like many natural products, this compound was discovered through screening programs aimed at identifying novel antimicrobial and antitumor agents from microbial sources. Its structure was elucidated through chemical and X-ray analysis, revealing a new type of polycyclic C-glycosyl microbial metabolite.

Chemical Structure and Biological Activity

This compound's structure features a planar polycyclic angucycline aglycone. This core is distinguished by the presence of a 2-butenyl residue at the C2 position. Attached to this core via unusual C-glycosidic bonds are two aminosugar moieties: N,N-dimethylvancosamine at the C10 position and angolosamine at the C8 position.

This compound exhibits cytotoxic activity against various tumor cell lines. Its mode of action is believed to involve DNA interaction, a common mechanism for pluramycin-type antibiotics. The complex and unique structure of this compound, particularly its di-C-glycosylated nature, makes it a challenging but attractive target for synthetic and biosynthetic chemists aiming to generate novel analogs with improved therapeutic properties.

Biosynthesis of this compound

The genetic blueprint for this compound production is encoded within a dedicated biosynthetic gene cluster (BGC) in Streptomyces sp. W2061. This 'kid' BGC contains all the necessary enzymatic machinery to assemble the complex molecule from simple precursors. The biosynthesis can be conceptually divided into three main stages: formation of the angucycline core, synthesis of the deoxyamino sugars, and the sequential attachment of these sugars to the core.

Angucycline Core Formation

The angucycline core is assembled by a type I/type II polyketide synthase (PKS) system, encoded by the kid12–20 genes. This enzymatic complex catalyzes the iterative condensation of simple acyl-CoA precursors to form the characteristic polycyclic backbone.

Deoxyamino Sugar Biosynthesis

The two unique aminosugars, N,N-dimethylvancosamine and angolosamine, are synthesized through a series of enzymatic modifications of a glucose-derived precursor. This process involves a suite of enzymes encoded by genes such as kid4–9 and kid21-28. Key enzymatic steps include deoxygenation, amination, and methylation. Notably, three methyltransferases, Kid4, Kid9, and Kid24, are involved in the biosynthesis of these aminosugars.

Sequential C-Glycosylation

A critical and defining feature of this compound biosynthesis is the sequential C-glycosylation of the angucycline aglycone. This process is catalyzed by two specific C-glycosyltransferases (C-GTs), Kid7 and Kid21. Gene inactivation studies have revealed a strict order for these glycosylation events:

-

First Glycosylation: The C-glycosyltransferase Kid7 first attaches N,N-dimethylvancosamine to the C10 position of the angucycline aglycone.

-

Second Glycosylation: Subsequently, the C-glycosyltransferase Kid21 transfers the angolosamine moiety to the C8 position of the now mono-C-glycosylated intermediate.

This sequential attachment is a key finding in understanding the biosynthesis of di-C-glycosylated natural products.

Quantitative Data Summary

The following table summarizes quantitative data from key experiments in the study of this compound biosynthesis, primarily derived from gene inactivation and fermentation studies of Streptomyces sp. W2061 and its mutants.

| Parameter | Value | Source Organism/Condition | Reference |

| Crude Extract Yield (from ΔKid21 mutant) | 7.3 g | Streptomyces sp. W2061 ΔKid21 mutant | |

| 70% MeOH Fraction (from ΔKid21 crude extract) | 1043.4 mg | Streptomyces sp. W2061 ΔKid21 mutant | |

| Purified Compound 7 (mono-glycosylated intermediate) | 9.0 mg | From 26.0 mg of a separated fraction of ΔKid21 mutant | |

| Purified Aglycone Compound 3 | 2.1 mg | Streptomyces sp. W2061 ΔKid4 mutant | |

| Purified Aglycone Compound 4 | 4.2 mg | Streptomyces sp. W2061 ΔKid7 mutant | |

| Purified Aglycone Compound 5 | 4.2 mg | Streptomyces sp. W2061 ΔKid4 mutant | |

| Purified Aglycone Compound 6 | 6.2 mg | Streptomyces sp. W2061 ΔKid4 mutant |

Experimental Protocols

This section details the methodologies used for the cultivation of the producing strain, gene inactivation, and the isolation and characterization of this compound and its biosynthetic intermediates.

Bacterial Strains and Culture Conditions

-

Producing Strain: Streptomyces sp. W2061.

-

Cloning Host: Escherichia coli DH5α was used for plasmid cloning and amplification.

-

Conjugation Host: E. coli ET12567/pUZ8002 was used to introduce plasmids into Streptomyces sp. W2061 via conjugation.

-

Seed Culture: The strain was grown in M2 medium.

-

Production Culture: For compound isolation, 30 flasks, each containing 300 ml of M2X medium, were used. The cultures were incubated for 4 days.

Gene Inactivation Protocol

Gene inactivation experiments were performed to elucidate the function of specific genes in the this compound BGC.

-

Vector: The pKC1139 vector was used for gene replacement.

-

Selection Marker: The kanamycin resistance gene from pFD-NEO-S was used as a selection marker.

-

Procedure:

-

Targeted gene disruption constructs were created by cloning homologous regions of the target gene into the pKC1139 vector, flanking the kanamycin resistance cassette.

-

The resulting plasmids were introduced into Streptomyces sp. W2061 from E. coli ET12567/pUZ8002 via intergeneric conjugation.

-

Double crossover homologous recombination events, resulting in the replacement of the target gene with the kanamycin resistance cassette, were selected for.

-

Confirmation of the mutation was performed using PCR analysis.

-

Extraction and Isolation Protocol

-

Extraction: The culture broth was extracted with an equal volume of ethyl acetate. The ethyl acetate layer was then dried.

-

Initial Fractionation: The crude extract from the ΔKid21 mutant (7.3 g) was fractionated using reversed-phase C18 vacuum column chromatography with a stepwise gradient of methanol in water (from 20:80 to 100:0).

-

Medium-Pressure Liquid Chromatography (MPLC): The 70% methanol fraction (1043.4 mg) was further fractionated on a CombiFlash RF system using a Redisep RF C18 reverse-phase column with a stepwise gradient of methanol in water.

-

Semi-preparative HPLC: A separated fraction (26.0 mg) was subjected to semi-preparative HPLC on a Waters Atlantis T3 C18 column (10 x 250 mm, 5 µm) with a gradient of acetonitrile in water (containing 0.05% TFA) at a flow rate of 3 ml/min over 20 minutes to yield the purified mono-glycosylated compound 7 (9.0 mg).

Analytical Methods

-

LC-MS Analysis: Samples dissolved in methanol were analyzed using a Thermo U3000-LTQ XL ion trap mass spectrometer with an electrospray ionization (ESI) source. Chromatographic separation was achieved on a Waters HSS T3 C18 column (2.1 x 150 mm; 2.5 µm) at a flow rate of 0.3 ml/min.

-

NMR Analysis: The structures of purified compounds were determined by 1H and 13C NMR, as well as 2D NMR experiments (HSQC, COSY, and HMBC).

Visualized Biosynthetic Pathway and Experimental Workflow

The following diagrams illustrate the key biosynthetic steps for this compound and the workflow for gene inactivation studies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, this compound [frontiersin.org]

- 5. researchgate.net [researchgate.net]

The Core of Kidamycin Production: A Technical Guide to the Producing Organism Streptomyces sp.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of kidamycin production, focusing on the producing organism, Streptomyces sp. This compound, a potent antitumor antibiotic, belongs to the pluramycin family of angucyclines, characterized by a di-C-glycosylated angucycline core. Understanding the intricate molecular machinery of its production in Streptomyces is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This guide provides a comprehensive overview of the this compound biosynthetic pathway, detailed experimental protocols for the study of its production, and an inferred model of its genetic regulation.

The this compound Biosynthetic Machinery in Streptomyces sp. W2061

The genetic blueprint for this compound biosynthesis is encapsulated within a dedicated biosynthetic gene cluster (BGC) in Streptomyces sp. W2061. This cluster orchestrates a complex assembly line of enzymatic reactions to construct the final this compound molecule.

The this compound Biosynthetic Gene Cluster (BGC)

The this compound BGC in Streptomyces sp. W2061 is highly similar in organization and content to the hedamycin BGC found in S. griseoruber, suggesting a shared evolutionary origin and biosynthetic logic.[1] The cluster contains genes encoding the enzymes responsible for the synthesis of the polyketide backbone, the deoxysugar moieties, and the crucial glycosylation steps.

Biosynthesis of the Angucycline Core

The core structure of this compound is an angucycline, a type of polyketide. Its biosynthesis is initiated by a type II polyketide synthase (PKS) system. Key enzymes involved in this process include:

-

Ketosynthase (KSα and KSβ): Catalyze the iterative condensation of malonyl-CoA extender units.

-

Acyl Carrier Protein (ACP): Carries the growing polyketide chain.

-

Aromatases and Cyclases: Facilitate the proper folding and cyclization of the polyketide chain to form the characteristic angucycline ring system.

Formation of Aminosugar Moieties

This compound is adorned with two distinct deoxysugars: N,N-dimethylvancosamine and angolosamine. The BGC contains a suite of genes dedicated to their synthesis, including:

-

Glucose-1-phosphate thymidylyltransferase (GTF): Initiates the pathway by converting glucose-1-phosphate to TDP-glucose.

-

Dehydratases, Aminotransferases, and Reductases: Modify the sugar scaffold to produce the final deoxysugar structures.

-

Methyltransferases (Kid4, Kid9, and Kid24): Catalyze the N-methylation steps in the biosynthesis of N,N-dimethylvancosamine and angolosamine.[2]

Sequential C-Glycosylation: The Defining Step

A hallmark of this compound biosynthesis is the attachment of the two aminosugars to the angucycline core via stable C-C bonds, a process catalyzed by C-glycosyltransferases (C-GTs). Gene inactivation studies have revealed a specific sequence of these events:[2]

-

First Glycosylation: The C-glycosyltransferase Kid7 attaches N,N-dimethylvancosamine to the C10 position of the angucycline aglycone.

-

Second Glycosylation: Subsequently, the C-glycosyltransferase Kid21 transfers an angolosamine moiety to the C8 position of the C10-glycosylated intermediate.

This sequential glycosylation is a critical determinant of this compound's structure and biological activity.

Genetic Regulation of this compound Biosynthesis: An Inferred Model

While the specific regulatory genes for the this compound BGC have not been experimentally characterized in detail, a plausible regulatory network can be inferred based on the well-studied regulation of other antibiotic biosynthesis pathways in Streptomyces. This network likely involves a hierarchical cascade of regulatory proteins.

Pathway-Specific Regulation

The this compound BGC likely contains its own set of pathway-specific regulators that directly control the expression of the biosynthetic genes. Based on the regulation of other angucycline antibiotics, these may include:

-

Streptomyces Antibiotic Regulatory Protein (SARP): These are transcriptional activators commonly found within antibiotic BGCs. A SARP homolog is likely present in or near the this compound cluster, acting as a master switch to turn on the biosynthetic genes in response to specific physiological or environmental signals.

-

LAL-family Regulators: These large ATP-binding regulators of the LuxR family are also known to act as positive regulators of secondary metabolite production.

-

TetR-family Repressors: These regulators typically act as repressors, binding to operator sites in the promoter regions of biosynthetic genes and preventing transcription. Their repressive effect is often alleviated by the binding of a small molecule ligand, which can be an early intermediate of the biosynthetic pathway itself, allowing for a feedback control mechanism.

Global Regulation

The expression of the this compound BGC is also likely under the control of global regulators that respond to broader cellular signals, such as nutrient availability and developmental stage. These global regulators form a complex network that integrates various inputs to coordinate antibiotic production with the overall physiology of the bacterium. Key global regulators in Streptomyces that could influence this compound production include:

-

Crp (cAMP receptor protein): A master regulator of secondary metabolism that can directly bind to the promoter regions of multiple BGCs.

-

WblA: A global regulator that often acts as a repressor of antibiotic biosynthesis.

The interplay between these pathway-specific and global regulators ensures that this compound production is tightly controlled and occurs at the appropriate time during the Streptomyces life cycle.

Quantitative Data on this compound Production

Precise, high-yield production of this compound is a key objective for its potential clinical development. The following tables summarize the available quantitative data from experimental studies.

Table 1: Isolated Yields of this compound and Intermediates from Streptomyces sp. W2061 Mutant Strains

| Strain | Genotype | Compound Isolated | Quantity Isolated (mg) from 9 L culture |

| ∆Kid21 | kid21 knockout | Mono-C-glycosylated intermediate | 9.0 |

| ∆Kid4 | kid4 knockout | Aglycone compounds | 2.1 - 6.2 |

| ∆Kid7 | kid7 knockout | Aglycone compound | 4.2 |

Data extracted from gene inactivation studies, providing a semi-quantitative measure of product accumulation in the absence of downstream enzymatic steps.

Table 2: Comparative Production of Related Angucycline Antibiotics in Streptomyces

| Antibiotic | Producing Strain | Fermentation Condition | Reported Yield |

| Hedamycin | Streptomyces griseoruber | Shake flask culture | Not explicitly quantified |

| Urdamycin | Streptomyces fradiae | Shake flask culture | Not explicitly quantified |

| Landamycin | Streptomyces globisporus | Shake flask culture | Not explicitly quantified |

Experimental Protocols

The following section provides detailed methodologies for key experiments related to the study of this compound production in Streptomyces.

Isolation and Cultivation of Streptomyces sp.

Protocol 4.1.1: Isolation from Soil

-

Suspend 1 g of soil in 10 mL of sterile water and vortex vigorously.

-

Prepare serial dilutions of the soil suspension (10⁻¹ to 10⁻⁴).

-

Spread 100 µL of each dilution onto ISP4 agar plates (10 g/L soluble starch, 1 g/L K₂HPO₄, 1 g/L MgSO₄·7H₂O, 1 g/L NaCl, 2 g/L (NH₄)₂SO₄, 2 g/L CaCO₃, 0.001 g/L FeSO₄·7H₂O, 0.001 g/L MnCl₂·4H₂O, 0.001 g/L ZnSO₄·7H₂O, and 15 g/L agar, pH 7.0–7.4).

-

Incubate the plates at 28-30°C for 7-14 days.

-

Select colonies with the characteristic earthy smell and chalky, filamentous appearance of Streptomyces.

-

Purify the selected colonies by re-streaking on fresh ISP4 plates.

Protocol 4.1.2: Seed Culture Preparation

-

Inoculate a single, well-isolated colony of Streptomyces sp. W2061 into a 50 mL flask containing 10 mL of M2 medium (2 g/L yeast extract, 5 g/L glucose, 25 ml/L glycerol, 4 g/L soytone, 0.03 g/L CaCO₃, pH 7.2).

-

Incubate at 28°C with shaking at 200 rpm for 2 days.

Protocol 4.1.3: Production Culture

-

Transfer the 10 mL seed culture into a 1 L flask containing 300 mL of M2X medium (M2 medium supplemented with 5 g/L MgCO₃).

-

Incubate at 28°C with shaking at 200 rpm for 5-7 days.

Extraction and Purification of this compound

Protocol 4.2.1: Extraction

-

Harvest the production culture and centrifuge to separate the mycelium and supernatant.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Combine the organic layers and evaporate to dryness under reduced pressure to obtain the crude extract.

Protocol 4.2.2: Purification

-

Resuspend the crude extract in a minimal volume of methanol.

-

Subject the extract to vacuum liquid chromatography (VLC) on a C18 column, eluting with a stepwise gradient of methanol in water.

-

Further purify the this compound-containing fractions using medium-pressure liquid chromatography (MPLC) on a C18 column.

-

Perform final purification by semi-preparative high-performance liquid chromatography (HPLC) on a C18 column to obtain pure this compound.

Genetic Manipulation: Gene Knockout via Homologous Recombination

Protocol 4.3.1: Construction of the Gene Disruption Vector

-

Amplify two homologous regions (approx. 1-1.5 kb each) flanking the target gene from the genomic DNA of Streptomyces sp. W2061 using PCR.

-

Clone the two homologous fragments on either side of an apramycin or kanamycin resistance cassette in a suitable E. coli - Streptomyces shuttle vector (e.g., pKC1139).

-

Transform the resulting construct into E. coli for plasmid propagation and verification.

Protocol 4.3.2: Intergeneric Conjugation

-

Introduce the disruption vector into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).

-

Grow the E. coli donor strain and the recipient Streptomyces sp. W2061 to mid-log phase.

-

Mix the donor and recipient cells and plate them on a suitable conjugation medium (e.g., ISP4).

-

Incubate at 28°C for 16-20 hours to allow for conjugation.

-

Overlay the plates with an appropriate antibiotic (e.g., apramycin or kanamycin) to select for exconjugants.

Protocol 4.3.3: Screening for Double Crossover Mutants

-

Isolate individual exconjugant colonies and screen for the desired double crossover event by checking for the loss of the vector backbone marker (if applicable) and confirming the gene replacement by PCR using primers flanking the target gene.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, provide visual representations of the key processes involved in this compound production and its study.

References

Discovery and isolation of Kidamycin antibiotic

An In-depth Technical Guide on the Discovery, Isolation, and Characterization of Kidamycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent anthracycline antibiotic belonging to the pluramycin family, a class of compounds known for their significant antitumor and antibacterial activities. First discovered in 1971, this compound is a secondary metabolite produced by Streptomyces species, featuring a complex di-C-glycosylated angucycline core. Its mode of action involves DNA intercalation, leading to the inhibition of nucleic acid synthesis. This technical guide provides a comprehensive overview of the discovery of this compound, detailed protocols for its fermentation, isolation, and purification, and a summary of its physicochemical and biological properties. Furthermore, it outlines the modern understanding of its biosynthetic pathway and includes detailed experimental workflows and diagrams to facilitate further research and development.

Discovery and Producing Organism

This compound was first discovered and reported in 1971 by N. Kanda. The antibiotic was isolated from the fermentation broth of a novel actinomycete strain, No. 2-89, which was collected from a soil sample in Takatsuki-shi, Osaka, Japan. The producing organism was identified as a variant of Streptomyces phaeoverticillatus and was named Streptomyces phaeoverticillatus var. takatsukiensis.[1] Later studies have utilized Streptomyces sp. W2061 as a producing strain for biosynthetic studies.[2] this compound was initially identified as a new antimicrobial and antitumor agent, obtained as orange-red crystals, and was distinguished from other antibiotics like iyomycin B₁ by its distinct melting point and infrared absorption spectrum.[2]

Physicochemical and Spectroscopic Properties

This compound is a complex molecule with a defined chemical structure. Its characterization relies on a combination of physical measurements and spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Appearance | Orange-red crystals | [2] |

| Molecular Formula | C₃₉H₄₈N₂O₉ | [3] |

| Molecular Weight | 688.8 g/mol | |

| Melting Point | Data reported in primary literature |

| Optical Rotation | Chiral molecule; specific value reported in primary literature | |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data Highlights | Reference |

|---|---|---|

| UV-Vis (Methanol) | λmax reported in primary literature. Exhibits absorbance at 254 nm. | |

| Infrared (KBr) | Characteristic peaks reported in primary literature. | |

| Mass Spectrometry | ESI-MS: [M+H]⁺ at m/z 689. Key fragments observed. |

| NMR (¹H & ¹³C) | Detailed assignments available in biosynthetic studies. | |

Isolation and Purification of this compound

The isolation of this compound from fermentation broth is a multi-step process involving cultivation of the producing organism, extraction of the active metabolite, and subsequent chromatographic purification.

Experimental Protocols

Protocol 1: Fermentation of Streptomyces sp. W2061

-

Strain Cultivation: Grow Streptomyces sp. W2061 on an ISP4 agar plate at 28°C for 4 days. The ISP4 medium consists of (g/L): soluble starch (10), K₂HPO₄ (1), MgSO₄·7H₂O (1), NaCl (1), (NH₄)₂SO₄ (2), CaCO₃ (2), and trace elements.

-

Seed Culture: Inoculate a loopful of spores into M2 seed culture medium (g/L): yeast extract (2), glucose (5), glycerol (25 mL/L), soytone (4), CaCO₃ (0.03), at pH 7.2. Incubate for 2 days at 28°C with shaking.

-

Production Culture: Transfer the seed culture (15 mL) into a 1 L flask containing 300 mL of M2X production medium (M2 medium supplemented with 5 g/L MgCO₃). Incubate for 5–7 days at 28°C with shaking.

Protocol 2: Extraction and Purification

-

Solvent Extraction: Extract the culture broth with an equal volume of ethyl acetate. Dry the ethyl acetate layer to obtain the crude extract.

-

Resuspension: Resuspend the dried crude extract in methanol for subsequent analysis and purification.

-

Medium-Pressure Liquid Chromatography (MPLC): Fractionate the crude extract using a reversed-phase C18 column. Elute with a stepwise gradient of methanol in water (e.g., from 20% to 100% methanol).

-

Semipreparative HPLC: Further purify the active fractions using semipreparative reversed-phase HPLC. A typical system utilizes a C18 column (e.g., Waters Atlantis T3, 10 × 250 mm, 5 μm) with a gradient solvent system of acetonitrile in water with 0.05% TFA at a flow rate of approximately 3 mL/min. Monitor the elution profile using a UV detector at 254 nm.

Visualization of Workflows

Biosynthesis of this compound

This compound features an angucycline core synthesized by a Type II polyketide synthase (PKS) system and a side chain from a Type I PKS. The complexity of the molecule arises from the sequential C-glycosylation of two distinct deoxysugar moieties: N,N-dimethylvancosamine and angolosamine. The biosynthetic gene cluster (BGC) for this compound (kid) has been identified in Streptomyces sp. W2061.

The glycosylation occurs in a specific order:

-

First Glycosylation: The glycosyltransferase Kid7 attaches an N,N-dimethylvancosamine moiety to the C10 position of the angucycline aglycone (kidamycinone).

-

Second Glycosylation: The glycosyltransferase Kid21 then transfers an angolosamine moiety to the C8 position of the mono-glycosylated intermediate.

Additionally, three methyltransferases, Kid4 , Kid9 , and Kid24 , are crucial for the biosynthesis of these aminosugar moieties.

Biological Activity

This compound demonstrates potent biological activity against both bacteria and cancer cell lines. Its primary utility has been explored in oncology, but its antibacterial properties are also significant.

Antibacterial Activity

This compound shows high efficacy against Gram-positive bacteria. The specific minimum inhibitory concentrations (MICs) were determined in the original discovery studies.

Table 3: Antibacterial Spectrum of this compound

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | Data reported in primary literature |

| Bacillus subtilis | Gram-positive | Data reported in primary literature |

| Escherichia coli | Gram-negative | Inactive / High MIC |

| Pseudomonas aeruginosa | Gram-negative | Inactive / High MIC |

Antitumor Activity

In early clinical trials and experimental models, this compound was effective against several cancer types, including Ehrlich ascites carcinoma, Sarcoma 180, NF-sarcoma, and Yoshida sarcoma. More recent studies have highlighted its selective activity against the MDA-MB-231 triple-negative breast cancer cell line, making it a compound of interest for modern oncology research.

Mode of Action

This compound belongs to the pluramycin family of antibiotics, which are known to act as DNA-intercalating agents. The planar anthraquinone-derived core of the molecule inserts into the minor groove of the DNA double helix. This interaction is further stabilized by the two sugar moieties, which play a crucial role in the binding affinity and sequence specificity. This binding physically obstructs the processes of DNA replication and transcription, ultimately leading to cell death. This mechanism underpins both its antibacterial and cytotoxic effects.

Conclusion

This compound remains a scientifically significant natural product more than five decades after its initial discovery. Its complex structure, potent biological activity, and unique biosynthetic pathway involving sequential C-glycosylation make it a valuable subject for research in medicinal chemistry, drug development, and synthetic biology. The detailed protocols and workflows provided in this guide offer a foundation for researchers aiming to re-isolate, derivatize, or engineer the biosynthesis of this important antibiotic. Future work may focus on generating novel analogues with improved therapeutic indices through synthetic modification or biosynthetic engineering of the glycosylation steps.

References

Kidamycin: A Technical Guide on its Chemical Structure and Properties for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kidamycin is a member of the pluramycin family of antibiotics, a class of natural products known for their potent antitumor activity.[1] First isolated from a strain of Streptomyces, this compound has demonstrated significant efficacy against Gram-positive bacteria and various cancer models, including Ehrlich ascites carcinoma, Sarcoma 180, NF-sarcoma, and Yoshida sarcoma.[1] Its mechanism of action involves the intercalation into DNA, making it a subject of interest for the development of novel chemotherapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental protocols for this compound.

Chemical Structure and Physicochemical Properties

This compound possesses a complex chemical architecture, featuring a polycyclic angucycline core. This core structure is substituted with two distinct aminosugar moieties, angolosamine and N,N-dimethylvancosamine, which are attached via unusual C-glycosidic bonds.[2] The presence of a 2-butenyl residue at the C2 position further characterizes its unique structure.[2]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₃₉H₄₈N₂O₉ | PubChem[3] |

| Molecular Weight | 688.8 g/mol | PubChem |

| IUPAC Name | 2-[(E)-but-2-en-2-yl]-10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione | PubChem |

| CAS Number | 11072-82-5 | PubChem |

| Synonyms | Rubiflavin B, NSC-143094 | PubChem |

| XLogP3 | 4.3 | PubChem |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 11 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

Biological Activity and Mechanism of Action

The primary mechanism of action of this compound is its ability to intercalate into the minor groove of DNA. This interaction is mediated by its sugar moieties and leads to direct alkylation of guanine residues in the major groove in a sequence-specific manner. This DNA binding activity disrupts essential cellular processes such as DNA replication and transcription, ultimately leading to cytotoxicity. While this compound is known to be selectively active against the triple-negative breast cancer cell line MDA-MB-231, specific IC50 values are not consistently reported in the available literature.

Signaling Pathways

The DNA damage induced by this compound is expected to trigger cellular stress responses, including the DNA Damage Response (DDR) and apoptotic pathways.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces sp.

This protocol is based on methodologies described for the isolation of this compound and its derivatives.

-

Fermentation: Streptomyces sp. W2061 and its mutant strains are grown in ISP4 plates at 28°C for 4 days. They are then inoculated into a seed culture medium (M2 medium) and incubated for 2 days at 28°C. The seed culture is subsequently transferred to a larger flask containing M2X medium for 5-7 days of incubation.

-

Extraction: The culture broth is extracted with an equal volume of ethyl acetate. The organic layer is collected and dried. The resulting crude extract is resuspended in methanol.

-

Chromatographic Purification:

-

Vacuum Liquid Chromatography (VLC): The crude extract is first fractionated using reversed-phase C18 VLC with a stepwise gradient of methanol in water.

-

Medium-Pressure Liquid Chromatography (MPLC): Fractions containing this compound are further purified on a C18 reversed-phase column using a stepwise gradient of methanol in water.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by semi-preparative HPLC on a C18 column with a gradient of acetonitrile in water containing 0.05% trifluoroacetic acid.

-

-

Analysis: The purity and identity of this compound are confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, HSQC, COSY, and HMBC).

Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for determining the cytotoxic effects of this compound on a cancer cell line such as MDA-MB-231.

-

Cell Seeding: Plate MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

DNA Intercalation Assay (Ethidium Bromide Displacement Assay)

This assay is used to determine the DNA intercalating ability of this compound.

-

Preparation of DNA Solution: Prepare a solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl).

-

Ethidium Bromide Binding: Add ethidium bromide (EtBr) to the ctDNA solution and incubate to allow for the formation of the DNA-EtBr complex, which exhibits strong fluorescence.

-

Fluorescence Measurement: Measure the initial fluorescence of the DNA-EtBr complex using a fluorometer.

-

Compound Titration: Add increasing concentrations of this compound to the DNA-EtBr complex solution.

-

Fluorescence Quenching: After each addition of this compound, measure the fluorescence intensity. Intercalation of this compound into the DNA will displace the EtBr, leading to a quenching of the fluorescence.

-

Data Analysis: Plot the fluorescence intensity as a function of the this compound concentration to determine the extent of DNA binding.

Conclusion

This compound remains a compelling natural product with significant potential for development as an anticancer agent. Its unique chemical structure and mechanism of action as a DNA intercalator provide a strong foundation for further investigation. While some specific physicochemical data require further experimental determination, the information presented in this guide offers a solid starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its analogues. The provided experimental protocols can be adapted to further characterize its biological activity and elucidate its effects on cellular signaling pathways.

References

Biosynthesis of Kidamycin and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kidamycin, a member of the pluramycin family of antitumor antibiotics, possesses a complex angucycline core structure adorned with two unique deoxysugar moieties, N,N-dimethylvancosamine and anglosamine, attached via rare C-glycosidic bonds.[1][2] These sugar residues are crucial for its biological activity, which involves DNA intercalation and alkylation.[2] This technical guide provides an in-depth exploration of the biosynthesis of this compound and its analogs, focusing on the genetic and enzymatic machinery responsible for its assembly. We will delve into the biosynthetic gene cluster, the functions of key enzymes, and the sequential nature of the glycosylation steps. Furthermore, this guide presents quantitative data on the production of biosynthetic intermediates and details the experimental protocols for key genetic and analytical techniques employed in the study of this compound biosynthesis.

The this compound Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster (kid) identified in Streptomyces sp. W2061.[1][2] This BGC is approximately 60 kb in length and contains 59 open reading frames (ORFs). Bioinformatic analysis reveals a high degree of similarity (87%) in content and organization to the hedamycin BGC from Streptomyces griseoruber. The kid cluster harbors genes responsible for the synthesis of the polyketide backbone, the two deoxysugars, and the subsequent tailoring reactions.

The key components of the kid BGC are:

-

Polyketide Synthase (PKS) Genes (Kid12–20): These genes encode a hybrid type I/type II PKS system responsible for the assembly of the angucycline core. The disruption of the ketosynthase α gene, kid19, completely abolishes the production of this compound and its related aglycones, confirming the essential role of this PKS system.

-

Deoxysugar Biosynthesis Genes (Kid4-9 and Kid21-28): A significant portion of the BGC is dedicated to the synthesis of the nucleotidyl-activated forms of N,N-dimethylvancosamine and anglosamine.

-

Glycosyltransferase Genes (Kid7 and Kid21): These two genes encode the C-glycosyltransferases that attach the sugar moieties to the angucycline aglycone.

-

Methyltransferase Genes (Kid4, Kid9, and Kid24): These three methyltransferases are involved in the biosynthesis of the two amino-deoxysugars.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving the formation of the aglycone, the synthesis of the deoxysugars, and two sequential C-glycosylation events.

Assembly of the Angucycline Core

The angucycline core of this compound, known as kidamycinone, is assembled by the hybrid type I/type II PKS machinery. This process is initiated with a starter unit and extended through multiple rounds of condensation with malonyl-CoA extender units, followed by cyclization and aromatization reactions to form the characteristic tetracyclic structure.

Biosynthesis of Deoxysugars

The BGC contains a suite of enzymes dedicated to the synthesis of TDP-N,N-dimethylvancosamine and TDP-anglosamine from primary metabolites. This involves a series of enzymatic reactions including amination, methylation, and epimerization. The three methyltransferases, Kid4, Kid9, and Kid24, have been shown to be essential for the biosynthesis of these sugar moieties.

Sequential Di-C-Glycosylation

A key feature of this compound biosynthesis is the sequential attachment of the two deoxysugars to the kidamycinone core via C-glycosidic bonds. This process is catalyzed by two specific C-glycosyltransferases, Kid7 and Kid21.

Gene inactivation studies have revealed the precise order of these glycosylation events:

-

First Glycosylation by Kid7: The C-glycosyltransferase Kid7 first attaches N,N-dimethylvancosamine to the C10 position of the kidamycinone aglycone. Disruption of the kid7 gene results in the accumulation of various aglycones, including kidamycinone and rubiflavinone C-1, but no glycosylated products are formed.

-

Second Glycosylation by Kid21: Following the action of Kid7, the C-glycosyltransferase Kid21 transfers an anglosamine moiety to the C8 position of the C10-glycosylated intermediate. Inactivation of the kid21 gene leads to the accumulation of a mono-glycosylated compound, C10-N,N-dimethylvancosaminyl-kidamycinone, and the absence of fully formed this compound.

This sequential di-C-glycosylation is a crucial step in the biosynthesis of this compound and highlights the specificity of the involved glycosyltransferases.

Quantitative Data on Biosynthetic Intermediates

Gene disruption experiments in Streptomyces sp. W2061 have led to the isolation and quantification of various biosynthetic intermediates and shunt products. The following table summarizes the isolated yields of these compounds from large-scale fermentations (9 L) of the respective mutant strains.

| Mutant Strain | Compound Isolated | Structure | Isolated Yield (mg) |

| Δkid21 | C10-N,N-dimethylvancosaminyl-kidamycinone (7) | Mono-glycosylated intermediate | 9.0 |

| Δkid4 | Rubiflavinone C-1 (3) | Aglycone | 2.1 |

| Saptomycin F (5) | Aglycone | 4.2 | |

| Kidamycinone (6) | Aglycone | 6.2 | |

| Δkid7 | Epoxykidamycinone (4) | Aglycone | 4.2 |

Data extracted from Lee et al., 2022.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of this compound biosynthesis.

Gene Disruption in Streptomyces sp. W2061

The generation of knockout mutants is a fundamental technique for elucidating gene function in biosynthetic pathways. The following protocol outlines the general steps for gene disruption in Streptomyces sp. W2061 using a homologous recombination approach with a kanamycin resistance cassette.

Materials:

-

Streptomyces sp. W2061 wild-type strain

-

E. coli strain for plasmid construction

-

pKC1139-based disruption vector

-

Kanamycin resistance cassette (e.g., from pFD-NEO-S)

-

Restriction enzymes and T4 DNA ligase

-

PCR reagents and primers for amplifying homologous arms and for mutant verification

-

Appropriate Streptomyces growth media (e.g., M2, M2X, ISP4)

-

Antibiotics (apramycin, kanamycin, chloramphenicol)

Procedure:

-

Construction of the Disruption Vector:

-

Amplify by PCR two homologous regions (approx. 1-1.5 kb each) flanking the target gene from the genomic DNA of Streptomyces sp. W2061.

-

Clone the kanamycin resistance cassette between the two homologous arms into a suitable vector.

-

Subclone the entire construct (homologous arm - resistance cassette - homologous arm) into the E. coli-Streptomyces shuttle vector pKC1139.

-

Verify the final construct by restriction digestion and sequencing.

-

-

Intergeneric Conjugation:

-

Introduce the disruption vector into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).

-

Perform intergeneric conjugation between the E. coli donor and Streptomyces sp. W2061 on a suitable agar medium (e.g., ISP4).

-

Overlay the conjugation plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and apramycin to select for the plasmid).

-

-

Selection of Double Crossover Mutants:

-

Subculture the exconjugants on a medium containing kanamycin to select for single crossover events.

-

To select for double crossover events, screen the kanamycin-resistant colonies for the loss of the vector backbone marker (e.g., apramycin resistance). This can be achieved by replica plating onto plates with and without apramycin.

-

Double crossover mutants will be kanamycin-resistant and apramycin-sensitive.

-

-

Verification of Mutants:

-

Confirm the correct gene replacement by PCR using primers flanking the target gene region. The PCR product from the mutant should be larger than the wild-type product due to the insertion of the resistance cassette.

-

Further verification can be performed by Southern blot analysis.

-

Fermentation and Metabolite Extraction

Procedure:

-

Inoculate a seed culture of the desired Streptomyces strain in M2 medium and incubate for 2 days.

-

Transfer the seed culture to a larger volume of M2X production medium.

-

Incubate the production culture for 4-7 days at 28°C with shaking.

-

Extract the culture broth with an equal volume of ethyl acetate.

-

Dry the ethyl acetate extract and resuspend the residue in methanol for analysis.

HPLC-MS Analysis of Metabolites

Instrumentation:

-

Thermo U3000-LTQ XL ion trap mass spectrometer with an ESI source.

-

Waters HSS T3 C18 column (2.1 × 150 mm; 2.5 μm).

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 ml/min.

-

Gradient: 5–100% B over 15 minutes, followed by 5 minutes at 100% B.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ESI.

-

Spray Voltage: +5 kV.

-

Capillary Temperature: 275°C.

-

Sheath Gas: 35 (arbitrary units).

-

Auxiliary Gas: 5 (arbitrary units).

Visualizations of Biosynthetic Pathways and Workflows

This compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Gene Disruption

Caption: Workflow for gene disruption in Streptomyces.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway has provided significant insights into the assembly of this complex natural product. The identification of the sequential di-C-glycosylation mechanism opens up avenues for the chemoenzymatic synthesis of novel this compound analogs with potentially improved therapeutic properties. The generation of mutant strains accumulating various biosynthetic intermediates provides a valuable platform for precursor-directed biosynthesis and mutasynthesis approaches.

Future research in this area could focus on several key aspects:

-

Enzyme Kinetics and Structural Biology: Detailed kinetic characterization and structural elucidation of the C-glycosyltransferases Kid7 and Kid21 would provide a deeper understanding of their substrate specificity and catalytic mechanism, aiding in their engineering for the synthesis of novel glycosides.

-

Regulatory Mechanisms: The identification and characterization of the regulatory elements controlling the expression of the kid gene cluster would be crucial for enhancing the production of this compound and for activating its biosynthesis under different conditions.

-

Heterologous Expression: The expression of the kid BGC in a heterologous host could facilitate the production of this compound and its analogs in a more genetically tractable and higher-yielding strain.

This technical guide provides a comprehensive overview of the current knowledge on this compound biosynthesis, offering a valuable resource for researchers in natural product biosynthesis, drug discovery, and synthetic biology. The detailed methodologies and data presented herein are intended to facilitate further research and the development of novel antitumor agents based on the this compound scaffold.

References

Unraveling the Genetic Blueprint of Kidamycin: A Technical Guide to its Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kidamycin biosynthetic gene cluster (BGC), a crucial resource for understanding and manipulating the production of this potent antitumor antibiotic. This compound, a member of the pluramycin family of angucycline antibiotics, exhibits significant biological activity, making its biosynthetic pathway a subject of intense research for the development of novel therapeutic agents. This document outlines the genetic organization of the this compound BGC, details the functions of its constituent genes, presents key experimental protocols for its study, and visualizes the intricate molecular processes involved in its biosynthesis and regulation.

Data Presentation: The this compound Biosynthetic Gene Cluster of Streptomyces sp. W2061

The this compound biosynthetic gene cluster from Streptomyces sp. W2061 is a contiguous stretch of DNA encoding all the necessary enzymatic machinery for the synthesis of the this compound molecule.[1][2] The cluster is responsible for the production of the angucycline core, the biosynthesis of two distinct deoxysugar moieties, N,N-dimethylvancosamine and anglosamine, and their subsequent attachment to the core structure via C-glycosidic bonds.[1][2][3] The organization of the this compound BGC shares similarities with the hedamycin BGC. Below is a comprehensive summary of the open reading frames (ORFs) within the this compound BGC and their putative functions, compiled from the annotation of the sequenced cluster.

| Gene Name | Proposed Function | Category |

| kid1 | Hypothetical protein | Other |

| kid2 | Hypothetical protein | Other |

| kid3 | Hypothetical protein | Other |

| kid4 | Methyltransferase | Deoxysugar Biosynthesis |

| kid5 | NDP-sugar epimerase/dehydratase | Deoxysugar Biosynthesis |

| kid6 | NDP-hexose 2,3-dehydratase | Deoxysugar Biosynthesis |

| kid7 | C-glycosyltransferase (N,N-dimethylvancosamine) | Glycosylation |

| kid8 | Aminotransferase | Deoxysugar Biosynthesis |

| kid9 | Methyltransferase | Deoxysugar Biosynthesis |

| kid10 | Hypothetical protein | Other |

| kid11 | Transcriptional regulator | Regulation |

| kid12 | Oxidoreductase | Polyketide Chain Tailoring |

| kid13 | Acyl-CoA dehydrogenase | Polyketide Chain Tailoring |

| kid14 | Enoyl-CoA hydratase/isomerase | Polyketide Chain Tailoring |

| kid15 | Aromatase/cyclase | Polyketide Chain Tailoring |

| kid15-1 | Aromatase/cyclase | Polyketide Chain Tailoring |

| kid16 | Acyl carrier protein (ACP) | Type II PKS |

| kid17 | Hydroxylase | Polyketide Chain Tailoring |

| kid18 | Chain length factor (CLF) | Type II PKS |

| kid19 | Ketosynthase α (KSα) | Type II PKS |

| kid19-1 | Ketosynthase β (KSβ) | Type II PKS |

| kid20 | Ketoreductase (KR) | Type II PKS |

| kid21 | C-glycosyltransferase (anglosamine) | Glycosylation |

| kid22 | NDP-glucose synthase | Deoxysugar Biosynthesis |

| kid23 | NDP-sugar 4-ketoreductase | Deoxysugar Biosynthesis |

| kid24 | Methyltransferase | Deoxysugar Biosynthesis |

| kid25 | Transporter | Transport |

| kid26 | NDP-sugar aminotransferase | Deoxysugar Biosynthesis |

| kid27 | Oxygenase | Polyketide Chain Tailoring |

| kid28 | NDP-sugar dehydratase | Deoxysugar Biosynthesis |

Experimental Protocols

The analysis of the this compound BGC involves a series of molecular genetics and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Gene Inactivation via Homologous Recombination

This protocol is used to create targeted gene knockouts within the this compound BGC to elucidate gene function.

-

Vector Construction:

-

Amplify ~1.5-2.0 kb DNA fragments corresponding to the upstream (left arm) and downstream (right arm) regions of the target gene from Streptomyces sp. W2061 genomic DNA using high-fidelity PCR.

-

Clone the left and right arms into a suitable E. coli - Streptomyces shuttle vector (e.g., pKC1139) flanking an antibiotic resistance cassette (e.g., apramycin resistance, aac(3)IV). The vector should also contain a counter-selectable marker if a two-step recombination strategy is planned.

-

Verify the construct by restriction digestion and Sanger sequencing.

-

-

Conjugation and Recombination:

-

Transform the constructed vector into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).

-

Grow the E. coli donor strain and the recipient Streptomyces sp. W2061 to mid-log phase.

-

Mix the donor and recipient cultures and plate them on a suitable medium (e.g., SFM) for conjugation.

-

Overlay the plates with an appropriate antibiotic to select for exconjugants (e.g., nalidixic acid to counter-select E. coli and apramycin to select for Streptomyces with the integrated plasmid).

-

Incubate until colonies appear.

-

-

Screening for Double Crossover Mutants:

-

Patch the resulting exconjugants onto media with and without the antibiotic used for selection of the plasmid backbone (if applicable). Colonies that are sensitive to the backbone antibiotic but resistant to the cassette antibiotic are potential double crossover mutants.

-

Confirm the gene replacement by PCR using primers flanking the target gene and internal to the resistance cassette.

-

Further verification can be performed by Southern blot analysis.

-

Heterologous Expression of the this compound BGC

This protocol allows for the production of this compound in a well-characterized host strain, which can be useful for improving titers or for pathway engineering.

-

Cloning the BGC:

-

Isolate high-molecular-weight genomic DNA from Streptomyces sp. W2061.

-

Construct a cosmid or BAC library of the genomic DNA.

-

Screen the library by PCR using primers designed from the known sequences of the this compound BGC to identify clones containing the entire cluster.

-

-

Host Strain and Transformation:

-

Choose a suitable heterologous host, typically a Streptomyces strain that is genetically tractable and has a clean secondary metabolite profile (e.g., Streptomyces coelicolor M1152).

-

Introduce the cosmid/BAC containing the this compound BGC into the chosen host strain via conjugation or protoplast transformation.

-

-

Analysis of Metabolite Production:

-

Cultivate the heterologous host strain under various fermentation conditions.

-

Extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by HPLC and LC-MS to detect the production of this compound and related intermediates by comparing with authentic standards.

-

Metabolite Analysis by LC-MS and NMR

This protocol is essential for identifying and structurally elucidating this compound and its derivatives from wild-type and mutant strains.

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Prepare crude extracts of the Streptomyces cultures.

-

Inject the extracts onto a C18 reverse-phase HPLC column.

-

Elute the metabolites using a gradient of water and acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%).

-

Couple the HPLC to a mass spectrometer (e.g., ESI-QTOF) to obtain high-resolution mass data and fragmentation patterns of the eluting compounds.

-

Identify this compound and its analogs by comparing their retention times and mass spectra with those of authentic standards and by analyzing the high-resolution mass data to determine their elemental composition.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purify the compounds of interest from the crude extracts using preparative or semi-preparative HPLC.

-

Dissolve the purified compounds in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a suite of 1D and 2D NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) on a high-field NMR spectrometer.

-

Elucidate the chemical structure of the purified compounds by detailed analysis of the NMR data.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, visualize key aspects of this compound biosynthesis and its analysis.

Caption: Proposed biosynthetic pathway of this compound.

Caption: General experimental workflow for BGC analysis.

Caption: Generalized signaling pathways in Streptomyces.

References

- 1. Frontiers | Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, this compound [frontiersin.org]

- 2. Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of Kidamycin on DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kidamycin, a member of the pluramycin family of antitumor antibiotics, exerts its cytotoxic effects through a multi-step interaction with DNA. This technical guide delineates the current understanding of this compound's mechanism of action, focusing on its DNA binding, alkylation, and induction of DNA damage. Drawing on data from studies of this compound and its close structural analogs, this document provides a comprehensive overview for researchers in oncology drug development. The core mechanism involves the intercalation of this compound's planar chromophore into the DNA minor groove, a process guided by its sugar moieties. This initial binding event is followed by the covalent alkylation of guanine bases within the major groove, leading to DNA strand scission and the inhibition of crucial cellular processes such as DNA replication and transcription.

Introduction

This compound is a naturally occurring antibiotic with potent antitumor properties.[1][2][3] It belongs to the pluramycin class of compounds, which are characterized by a 4H-anthra[1,2-b]pyran-4,7,12-trione core structure.[2] The biological activity of these compounds is intrinsically linked to their ability to interact with and modify cellular DNA.[1] This guide provides a detailed examination of the molecular mechanisms underpinning this compound's action on DNA, consolidating available data and outlining key experimental methodologies for its study.

Core Mechanism of Action: A Two-Step Process

The interaction of this compound with DNA is a sophisticated, two-step process involving non-covalent intercalation followed by covalent alkylation. This dual mechanism contributes to its high affinity and sequence-selective binding to DNA.

Step 1: DNA Intercalation

The planar aromatic chromophore of this compound inserts itself between the base pairs of the DNA double helix, a process known as intercalation. This non-covalent interaction is stabilized by the aminosugar residues of the this compound molecule, which play a crucial role in sequence recognition and positioning of the drug within the DNA minor groove.

Step 2: Guanine Alkylation

Following intercalation, the reactive epoxide group on the this compound molecule covalently binds to the N7 position of guanine residues in the major groove of the DNA. This alkylation event is highly sequence-dependent. Studies on closely related pluramycin antibiotics, such as hedamycin and DC92-B, have shown a preference for guanine residues within specific sequences, particularly 5'-CGT and 5'-TGT. Another analog, kapurimycin A3, exhibits high selectivity for the 5' guanine in a 5'GG3' sequence, suggesting that the precise sequence preference can be influenced by the specific stereochemistry of the antibiotic. This targeted alkylation leads to distortion of the DNA helix and the formation of DNA adducts, which are recognized by cellular repair machinery and can trigger downstream signaling pathways leading to cell death.

Consequential DNA Damage

The covalent modification of DNA by this compound results in significant DNA damage, primarily through two mechanisms:

-

Single-Strand Scission: Acetyl this compound has been observed to cause single-strand breaks in DNA. This cleavage is a direct consequence of the instability of the DNA backbone following guanine alkylation.

Quantitative Analysis of this compound-DNA Interaction

Precise quantitative data on the binding affinity and thermodynamic parameters of this compound's interaction with DNA are limited in the published literature. However, studies on related pluramycin antibiotics provide a valuable frame of reference.

| Parameter | Value (for related Pluramycins) | Method | Reference |

| Binding Constant (Kb) | 1.2 (±0.3) × 105 M−1 (for Mithramycin) | UV Melting Studies | |

| DNA Melting Temperature (ΔTm) | Stabilizes the double helix by raising the Tm (Altromycin B) | UV-thermal denaturation | |

| Topoisomerase II Inhibition (IC50) | 7.01 ± 0.53 µM (for a pluramycin analog) | MTT Assay |

Note: The provided values are for related pluramycin antibiotics and serve as an estimate for this compound's properties. Further experimental validation is required for this compound itself.

Experimental Protocols

A variety of biophysical and biochemical techniques can be employed to investigate the mechanism of action of this compound on DNA. Detailed protocols for these assays are provided below.

DNA Footprinting Assay (DNase I)

This technique is used to identify the specific DNA sequences where this compound binds and protects the DNA from enzymatic cleavage.

Protocol adapted from studies on Altromycin E:

-

DNA Probe Preparation:

-

A DNA fragment of interest (100-200 bp) containing potential binding sites is end-labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.

-

The labeled probe is purified by gel electrophoresis.

-

-

Binding Reaction:

-

The end-labeled DNA probe is incubated with varying concentrations of this compound in a suitable binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM NaCl) to allow binding to reach equilibrium.

-

Control reactions without this compound are included.

-

-

DNase I Digestion:

-

The this compound-DNA complexes are subjected to limited digestion with DNase I. The concentration of DNase I and the digestion time are optimized to achieve, on average, one cleavage per DNA molecule.

-

-

Reaction Termination and Analysis:

-

The digestion is stopped by the addition of a stop solution (e.g., containing EDTA).

-

The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.

-

The gel is visualized by autoradiography (for radioactive probes) or fluorescence imaging. The "footprint," a region of protection from cleavage, indicates the binding site of this compound.

-

UV-Visible (UV-Vis) Spectrophotometric Titration

This method is used to determine the binding constant (Kb) of this compound to DNA by monitoring changes in the absorbance spectrum upon complex formation.

General Protocol:

-

Sample Preparation:

-

Solutions of this compound and calf thymus DNA (ctDNA) of known concentrations are prepared in a suitable buffer (e.g., Tris-HCl buffer).

-

-

Titration:

-

A fixed concentration of this compound is titrated with increasing concentrations of ctDNA.

-

The UV-Vis absorption spectrum is recorded after each addition of DNA.

-

-

Data Analysis:

-

Changes in the absorbance (hypochromicity or hyperchromicity) and shifts in the wavelength of maximum absorbance (bathochromic or hypsochromic shift) are monitored.

-

The binding constant (Kb) can be calculated by fitting the data to the Wolfe-Shimer equation or by using a Scatchard plot.

-

Fluorescence Quenching Assay

This technique can be used to study the binding of this compound to DNA by observing the quenching of its intrinsic fluorescence or the displacement of a fluorescent DNA probe.

Competitive Binding Assay with Ethidium Bromide (EtBr):

-

Sample Preparation:

-

A solution containing a fixed concentration of ctDNA and the intercalating dye Ethidium Bromide (EtBr) is prepared in a suitable buffer.

-

-

Titration:

-

The fluorescence of the DNA-EtBr complex is measured.

-

This compound is incrementally added to the solution, and the fluorescence is recorded after each addition.

-

-

Data Analysis:

-

The quenching of EtBr fluorescence upon the addition of this compound indicates that this compound is displacing EtBr from the DNA.

-

The binding constant of this compound can be determined from the degree of quenching.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate conformational changes in DNA upon binding to this compound.

General Protocol:

-

Sample Preparation:

-

Solutions of DNA and this compound are prepared in a suitable buffer.

-

-

Spectral Measurement:

-

The CD spectrum of DNA alone is recorded.

-

This compound is added to the DNA solution, and the CD spectrum of the complex is recorded.

-

-

Data Analysis:

-

Changes in the CD spectrum, such as shifts in the positive and negative bands, indicate alterations in the DNA secondary structure (e.g., a B-to-A form transition) upon this compound binding.

-

Visualizing the Mechanism and Workflows

Signaling Pathway of this compound-Induced DNA Damage

Caption: this compound's mechanism of action on DNA, leading to apoptosis.

Experimental Workflow for DNA Footprinting

Caption: Workflow for identifying this compound's DNA binding site via DNase I footprinting.

Logical Relationship of this compound's DNA Interaction

Caption: Logical flow of this compound's interaction with DNA leading to damage.

Conclusion

This compound's mechanism of action on DNA is a complex interplay of non-covalent and covalent interactions, culminating in significant DNA damage and cell death. While the general principles of its action are understood through the study of the broader pluramycin family, a detailed quantitative characterization of this compound itself remains an area for further investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to further elucidate the specific binding affinities, sequence preferences, and cellular consequences of this potent antitumor agent. A deeper understanding of these molecular details will be instrumental in the development of next-generation cancer therapeutics with improved efficacy and specificity.

References

Kidamycin as a DNA Intercalating Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kidamycin, a member of the pluramycin family of angucycline antibiotics, is a potent antitumor agent that exerts its cytotoxic effects through direct interaction with DNA. This technical guide provides an in-depth overview of this compound's mechanism of action as a DNA intercalating and alkylating agent. It details the molecular basis of its interaction with the DNA double helix, summarizes its cytotoxic effects on cancer cells, and provides comprehensive experimental protocols for its study. Furthermore, this guide illustrates the key signaling pathways implicated in this compound-induced cell death and the workflows of essential experimental procedures.

Introduction

This compound is a naturally occurring antibiotic produced by Streptomyces species.[1][2] Structurally, it is characterized by a 4H-anthra[1,2-b]pyran-4,7,12-trione core, a branched side chain at C2, and two crucial C-glycoside moieties.[1][2] These aminosugars, N,N-dimethylvancosamine and anglosamine, play a pivotal role in its biological activity.[1] Like other members of the pluramycin family, this compound's primary cellular target is DNA, where it acts through a dual mechanism of intercalation and alkylation, leading to the inhibition of essential cellular processes such as DNA replication and transcription, ultimately resulting in cell death. Understanding the specifics of this interaction is crucial for its potential development as a chemotherapeutic agent.

Mechanism of Action: DNA Intercalation and Alkylation

This compound's interaction with DNA is a multi-step process involving both non-covalent and covalent binding.

2.1. Intercalation into the Minor Groove

The planar polycyclic angucycline core of this compound inserts itself between the base pairs of the DNA double helix, a process known as intercalation. This insertion is stabilized by sugar-mediated interactions within the minor groove of the DNA. This non-covalent binding event causes significant structural distortion of the DNA, including unwinding and lengthening of the helix, which can interfere with the binding of DNA-processing enzymes.

2.2. Alkylation of Guanine in the Major Groove

Following intercalation, this compound covalently binds to DNA through direct alkylation of guanine residues, preferentially in the major groove. This alkylation creates a stable adduct, leading to single-strand scissions and inhibiting DNA replication and transcription, ultimately triggering cellular apoptosis. Studies on related pluramycin antibiotics have shown a sequence preference, with higher levels of alkylation occurring at isolated guanine residues, particularly within 5'-CGT and 5'-TGT sequences.

2.3. Inhibition of Topoisomerase II

DNA intercalating agents are known to interfere with the function of topoisomerase II, an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the DNA-topoisomerase II cleavage complex or by preventing the enzyme from binding to DNA, intercalators like this compound can lead to the accumulation of double-strand breaks, a highly cytotoxic lesion.

Quantitative Data

While specific quantitative data for this compound's DNA binding affinity and cytotoxicity are not widely available in the public literature, data from related compounds and general DNA intercalators provide a valuable frame of reference.

Table 1: DNA Binding Constants of Related Intercalating Agents

| Compound | Method | Binding Constant (Kb) M-1 |

| Tetracycline HCl | UV-Vis Spectroscopy | (6.9 ± 0.3) × 104 |

| Ciprofloxacin HCl | UV-Vis Spectroscopy | (2.8 ± 0.6) × 104 |

| Idarubicin | UV-Vis Spectroscopy | 5.14 × 105 |

| Idarubicin | Fluorescence Spectroscopy | 5.8 × 105 |

| Dibenzodioxin Derivative 1 | UV-Vis Spectroscopy | 105.38 |

| Dibenzodioxin Derivative 3 | UV-Vis Spectroscopy | 105.53 |

This table presents binding constants for other DNA intercalating antibiotics to provide context for the expected range of affinity.

Table 2: Cytotoxicity (IC50 Values) of Various Compounds in the MDA-MB-231 Breast Cancer Cell Line

| Compound | Incubation Time | IC50 (µM) |

| Pyrrolidinedione–Thiazolidinone Hybrid (Les-6287) | 48 h | 1.37 ± 0.15 |

| Pyrrolidinedione–Thiazolidinone Hybrid (Les-6294) | 24 h | 21.85 ± 9.92 |

| Pyrrolidinedione–Thiazolidinone Hybrid (Les-6294) | 48 h | 3.72 ± 0.22 |

| Pyrrolidinedione–Thiazolidinone Hybrid (Les-6328) | 48 h | 2.01 ± 0.12 |

| 13α/β-steroid (kuz7) | Not Specified | < 5 |

| 13α/β-steroid (kuz8b) | Not Specified | 17.6 |

| Cisplatin | Not Specified | 12.7 |

This table provides a reference for the cytotoxic potential of various compounds against the MDA-MB-231 cell line, a triple-negative breast cancer cell line against which this compound has shown activity.

Signaling Pathways

The DNA damage induced by this compound is expected to activate cellular stress responses, leading to cell cycle arrest and apoptosis.

4.1. DNA Damage Response (DDR) Pathway

The formation of DNA adducts and strand breaks by this compound triggers the DNA Damage Response (DDR) pathway. Sensor proteins like ATM and ATR are activated at the sites of damage, initiating a signaling cascade that involves the phosphorylation of downstream checkpoint kinases CHK1 and CHK2. This cascade leads to the activation of effector proteins like p53, which can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis.

4.2. Apoptosis Pathways

This compound-induced cytotoxicity culminates in apoptosis, which can be initiated through two main pathways:

-

Intrinsic (Mitochondrial) Pathway: DNA damage can lead to the activation of pro-apoptotic proteins of the BCL-2 family, such as BAX and BAK. These proteins cause mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.

-

Extrinsic (Death Receptor) Pathway: DNA damage can also lead to the upregulation of death receptors on the cell surface. Binding of their respective ligands triggers the activation of caspase-8, which can then directly activate executioner caspases.

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the interaction of this compound with DNA and its cellular effects.

5.1. DNA Intercalation and Binding Affinity

5.1.1. UV-Visible Spectroscopy

-

Objective: To determine the binding constant (Kb) of this compound to DNA.

-

Principle: The interaction of a ligand with DNA can cause changes in the UV-Visible absorption spectrum. Intercalation typically results in hypochromism (decreased absorbance) and a bathochromic (red) shift in the maximum wavelength of absorption.

-

Methodology:

-

Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl, pH 7.4). Determine the concentration of DNA by measuring the absorbance at 260 nm.

-

Prepare a stock solution of this compound in the same buffer.

-

Perform a titration by keeping the concentration of this compound constant while adding increasing concentrations of ct-DNA.

-

Record the UV-Vis spectrum (typically 200-600 nm) after each addition of DNA.

-

Analyze the changes in absorbance at the wavelength of maximum absorption for this compound.

-

Calculate the binding constant (Kb) using the Wolfe-Shimer equation or by plotting [DNA]/(εa-εf) vs [DNA].

-

5.1.2. Fluorescence Spectroscopy (Competitive Binding Assay)

-

Objective: To determine the binding affinity of this compound to DNA by its ability to displace a known fluorescent intercalator.

-

Principle: A fluorescent probe like Ethidium Bromide (EtBr) shows a significant increase in fluorescence upon intercalating with DNA. A competing intercalator, such as this compound, will displace the EtBr, leading to a quenching of the fluorescence signal.

-

Methodology:

-

Prepare a solution of ct-DNA and Ethidium Bromide in buffer and allow it to equilibrate to form the DNA-EtBr complex.

-

Measure the initial fluorescence intensity of the complex (Excitation ~520 nm, Emission ~600 nm).

-

Add increasing concentrations of this compound to the DNA-EtBr solution.

-

Measure the fluorescence intensity after each addition.

-

Plot the fluorescence intensity against the concentration of this compound to determine the concentration at which 50% of the EtBr is displaced (IC50).

-

The binding constant for this compound can be calculated using the known binding constant of EtBr and the measured IC50 value.

-

5.1.3. Viscometry

-

Objective: To confirm an intercalative binding mode.

-

Principle: Intercalation causes the DNA helix to lengthen to accommodate the ligand, which leads to a measurable increase in the viscosity of the DNA solution. Groove binding has a much smaller effect on viscosity.

-

Methodology:

-

Prepare a solution of sonicated, rod-like DNA fragments in a suitable buffer.

-